REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[N:10]=[C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH:14]=[CH:13][N:12]3[CH:21]=2)[CH:6]=[CH:7][CH:8]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([C:9]2[N:10]=[C:11]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH:14]=[CH:13][N:12]3[CH:21]=2)[CH:6]=[CH:7][CH:8]=1
|
Name
|
2-(3-Methoxyphenyl)imidazo[2,1-a]isoquinoline
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=1N=C2N(C=CC3=CC=CC=C23)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness
|
Type
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FILTRATION
|
Details
|
After filtration
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Type
|
EXTRACTION
|
Details
|
the filtered solution is extracted with dichloromethane
|
Type
|
FILTRATION
|
Details
|
The resulting solid precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=CC1)C=1N=C2N(C=CC3=CC=CC=C23)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |